molecular formula C23H27N3O3 B5442163 2,6-dimethoxy-4-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenol

2,6-dimethoxy-4-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenol

Cat. No.: B5442163
M. Wt: 393.5 g/mol
InChI Key: PCYTUVSOLICTBN-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenol is a complex organic compound that features a phenol group substituted with methoxy groups and a piperidine ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the piperidine ring, and finally, the attachment of the phenol group with methoxy substitutions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxy-4-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyrazole and piperidine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the pyrazole and piperidine rings, making it less complex.

    4-Phenyl-1H-pyrazole: Contains the pyrazole ring but lacks the phenol and piperidine components.

    Piperidine: A simple cyclic amine without the phenol and pyrazole groups.

Uniqueness

2,6-Dimethoxy-4-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dimethoxy-4-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-28-20-12-16(13-21(29-2)23(20)27)15-26-10-8-18(9-11-26)22-19(14-24-25-22)17-6-4-3-5-7-17/h3-7,12-14,18,27H,8-11,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYTUVSOLICTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)C3=C(C=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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